(R)-2-Methyl-3-phenyl-2,3-dihydro-1,2-benzisothiazole, 1,1-dioxide
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Overview
Description
®-2-Methyl-3-phenyl-2,3-dihydro-1,2-benzisothiazole, 1,1-dioxide is a complex organic compound that belongs to the class of benzisothiazoles This compound is characterized by its unique structure, which includes a benzene ring fused to an isothiazole ring, with a methyl and phenyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methyl-3-phenyl-2,3-dihydro-1,2-benzisothiazole, 1,1-dioxide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted benzene derivative, the introduction of the isothiazole ring can be achieved through a series of reactions involving sulfonation, nitration, and subsequent reduction steps. The final step often involves the oxidation of the sulfur atom to form the sulfone group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
®-2-Methyl-3-phenyl-2,3-dihydro-1,2-benzisothiazole, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.
Reduction: Reduction of the sulfone group can lead to the formation of sulfides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the isothiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or further oxidized products, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
®-2-Methyl-3-phenyl-2,3-dihydro-1,2-benzisothiazole, 1,1-dioxide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-2-Methyl-3-phenyl-2,3-dihydro-1,2-benzisothiazole, 1,1-dioxide involves its interaction with specific molecular targets. The sulfone group can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with cellular components. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-phenyl-2,3-dihydro-1,2-benzisothiazole: Lacks the sulfone group, leading to different reactivity and applications.
2-Methyl-3-phenyl-1,2-benzisothiazole, 1,1-dioxide: Similar structure but different substitution pattern.
Uniqueness
®-2-Methyl-3-phenyl-2,3-dihydro-1,2-benzisothiazole, 1,1-dioxide is unique due to its specific stereochemistry and the presence of the sulfone group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
256220-99-2 |
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Molecular Formula |
C14H13NO2S |
Molecular Weight |
259.33 g/mol |
IUPAC Name |
(3R)-2-methyl-3-phenyl-3H-1,2-benzothiazole 1,1-dioxide |
InChI |
InChI=1S/C14H13NO2S/c1-15-14(11-7-3-2-4-8-11)12-9-5-6-10-13(12)18(15,16)17/h2-10,14H,1H3/t14-/m1/s1 |
InChI Key |
LWNGSEVTQKWXCT-CQSZACIVSA-N |
Isomeric SMILES |
CN1[C@@H](C2=CC=CC=C2S1(=O)=O)C3=CC=CC=C3 |
Canonical SMILES |
CN1C(C2=CC=CC=C2S1(=O)=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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